2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine
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Overview
Description
“2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine” is a chemical compound with the molecular formula C9H10ClN3 . It is also known as “(5-Chloro-1H-benzimidazol-2-yl)methanamine hydrochloride” and has a molecular weight of 195.65 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine” is 1S/C9H10ClN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine” is a solid at room temperature . It has a molecular weight of 195.65 . The compound should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Pharmacological Research
This compound is utilized in pharmacological studies due to its potential as a precursor for synthesizing various pharmacologically active molecules. Its benzimidazole core is a common motif in drugs that exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties .
Biochemical Applications
In biochemistry, “2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine” serves as a building block for the synthesis of biochemical compounds. It can be used to develop inhibitors or probes that help in understanding enzyme mechanisms or in the study of cell signaling pathways .
Medicinal Chemistry
The compound’s role in medicinal chemistry is significant. It can be modified to create new chemical entities that can be tested for therapeutic effects. Its structure allows for the addition of various functional groups, which can lead to the discovery of novel drug candidates .
Organic Synthesis
“2-(5-Chloro-1H-benzimidazol-2-yl)-ethylamine” is valuable in organic synthesis. It can act as an intermediate in the synthesis of complex organic molecules. Its reactivity with different reagents enables the formation of diverse chemical structures, which are useful in further synthetic applications .
Industrial Uses
While primarily used in research, this compound may also find applications in industrial settings. For example, it could be used in the synthesis of dyes, pigments, or other materials that require a benzimidazole structure as a component .
Environmental Applications
In environmental science, derivatives of this compound could be explored for their potential use in environmental remediation processes, such as the removal of pollutants or heavy metals from water sources .
Safety and Hazards
The compound is classified under GHS07 for safety . It carries the hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit mycobacterial membrane protein large 3 (mmpl3), a protein responsible for translocating mycolic acids from the inner membrane to periplasm in the biosynthesis of the mycobacterial cell membrane .
Mode of Action
It can be inferred from similar compounds that it may interact with its target protein, mmpl3, and inhibit its function, thereby affecting the biosynthesis of the mycobacterial cell membrane .
Biochemical Pathways
Given its potential inhibition of mmpl3, it can be inferred that it may affect the mycolic acid transport pathway, which is crucial for the biosynthesis of the mycobacterial cell membrane .
Result of Action
Based on its potential inhibition of mmpl3, it can be inferred that it may disrupt the biosynthesis of the mycobacterial cell membrane, potentially leading to the death of the mycobacteria .
properties
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDCEGOIWKEIGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine |
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